molecular formula C20H21N7O2 B2886389 6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide CAS No. 1396858-45-9

6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide

Cat. No.: B2886389
CAS No.: 1396858-45-9
M. Wt: 391.435
InChI Key: JPOVTWPAXBGYTL-UHFFFAOYSA-N
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Description

6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of nitro groups can produce amine derivatives .

Scientific Research Applications

6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide stands out due to its unique combination of structural features, which confer specific biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .

Properties

IUPAC Name

6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-29-19-8-7-16(24-25-19)20(28)23-17-13-18(22-14-21-17)27-11-9-26(10-12-27)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,21,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOVTWPAXBGYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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